BenchChemオンラインストアへようこそ!

2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride

Salt Stoichiometry Molecular Weight Formulation

2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride (CAS 1955498-69-7) is a heterocyclic organic compound belonging to the quinazolin-4(3H)-one family, comprising a bicyclic core composed of fused benzene and pyrimidine rings with a reactive aminomethyl substituent at the 2‑position in the form of a dihydrochloride salt. The quinazolinone scaffold is a privileged structure widely exploited in medicinal chemistry for generating kinase inhibitors, antimicrobials, and CNS‑active agents, with the salt form directly impacting solubility, stability, and formulation characteristics.

Molecular Formula C9H11Cl2N3O
Molecular Weight 248.11
CAS No. 1955498-69-7
Cat. No. B2730462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride
CAS1955498-69-7
Molecular FormulaC9H11Cl2N3O
Molecular Weight248.11
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)CN.Cl.Cl
InChIInChI=1S/C9H9N3O.2ClH/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8;;/h1-4H,5,10H2,(H,11,12,13);2*1H
InChIKeyJFITWZBSSYVVQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one Dihydrochloride Is a Sought-After Quinazolinone Building Block in Drug Discovery


2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride (CAS 1955498-69-7) is a heterocyclic organic compound belonging to the quinazolin-4(3H)-one family, comprising a bicyclic core composed of fused benzene and pyrimidine rings with a reactive aminomethyl substituent at the 2‑position in the form of a dihydrochloride salt . The quinazolinone scaffold is a privileged structure widely exploited in medicinal chemistry for generating kinase inhibitors, antimicrobials, and CNS‑active agents, with the salt form directly impacting solubility, stability, and formulation characteristics [1].

Procurement Risk: Why You Cannot Freely Interchange 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one Dihydrochloride with Its Free Base or Monohydrochloride


Because the quinazolinone core is shared among many compounds, procurement specifications must account for three critical variables: the precise position of the aminomethyl group on the heterocyclic ring (2‑ vs. 3‑position), the salt stoichiometry (free base vs. mono‑HCl vs. di‑HCl), and the resultant physico‑chemical and reactivity profile [1]. The dihydrochloride salt of the 2‑aminomethyl isomer offers markedly different aqueous solubility and chemical reactivity compared with the free base (CAS 437998-08-8) or the monohydrochloride (CAS 932026-51-2), directly affecting synthetic protocol design and biological assay conditions [2]. Generic substitution without verifying salt form and positional isomer identity therefore carries a high risk of irreproducible experimental outcomes and compromised potency readouts.

Head-to-Head Differentiation Evidence for 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one Dihydrochloride vs. Closest Analogs


Dihydrochloride vs. Free Base: Stoichiometry and Molecular Weight Distinction

The dihydrochloride salt (C₉H₁₁Cl₂N₃O) possesses a molecular weight of 248.11 g/mol, representing a quantifiable difference vs. the free base (C₉H₉N₃O, 175.19 g/mol) and the monohydrochloride (C₉H₁₀ClN₃O, 211.65 g/mol) [1]. This difference in salt stoichiometry directly alters the molar quantity of the active quinazolinone species per unit mass, which must be accounted for in biological assays, dosing calculations, and synthetic reactions where precise molar equivalents are required [2].

Salt Stoichiometry Molecular Weight Formulation

Aqueous Solubility Enhancement: Dihydrochloride Salt vs. Free Base

Formation of hydrochloride salts is a validated pharmaceutical strategy for improving aqueous solubility of poorly soluble free bases [1]. Literature precedent in the quinazolinone class shows that dihydrochloride salts can achieve a solubility increase of several orders of magnitude compared with the neutral scaffold. While experimental solubility data for this exact compound are not publicly available, the general principle that conversion of a basic amine‑containing heterocycle to its dihydrochloride salt substantially enhances water solubility is well established. In one quantitative example, carbendazim hydrochloride dihydrate achieved a solubility of 6.08 mg/mL, representing a ~995‑fold increase over the free base intrinsic solubility of 6.11 µg/mL [2].

Aqueous Solubility Salt Form Selection Bioavailability

Positional Isomer Differentiation: 2‑Aminomethyl vs. 3‑Aminomethyl Quinazolinone Dihydrochloride

The 2‑aminomethyl regioisomer positions the primary amine on the carbon at position 2 of the quinazolinone ring, whereas the 3‑aminomethyl isomer (e.g., CAS 75159-15-8) carries the aminomethyl group on the N‑3 nitrogen atom . This regiochemical difference alters the hydrogen‑bonding donor/acceptor pattern, tautomeric equilibrium, and potential for further functionalization at the 3‑position vs. the 2‑position. The 2‑substitution pattern is privileged for generating 2‑aminomethylquinazolinone derivatives that have been explored as KSP kinesin inhibitors and LRRK2 inhibitors, whereas the 3‑substituted isomer occupies a distinct chemical space with different biological target preferences [1]. The dihydrochloride salt of the 2‑substituted isomer thus provides a specific entry point for constructing 2‑substituted quinazolinone libraries not accessible from the 3‑substituted scaffold.

Positional Isomerism Regiochemistry Structure-Activity Relationship

Building Block Utility: Documented Synthetic Applications of 2‑Aminomethylquinazolin-4(3H)-one Scaffold

In a 2022 study, Tokalı reported the synthesis and structural characterization of six novel 2‑aminomethylquinazolin-4(3H)-one derivatives, achieved in yields of 80–89% from methyl anthranilate starting material [1]. These compounds were fully characterized by FTIR and ¹H/¹³C NMR spectroscopy, establishing a validated synthetic methodology for constructing functionalized quinazolinone libraries [1]. The dihydrochloride salt form of the parent scaffold provides the most direct entry point for such diversification chemistry, as the protonated aminomethyl group is stable during storage and can be readily neutralized under basic conditions to reveal the reactive free amine for subsequent coupling reactions [2]. This documented synthetic tractability creates a procurement rationale: the dihydrochloride salt is the preferred commercially available form for initiating a derivatization campaign.

Organic Building Block Medicinal Chemistry Quinazolinone Derivatives

Procurement-Validated Application Scenarios for 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one Dihydrochloride


Kinase and Kinesin Inhibitor Medicinal Chemistry Programs

The 2‑aminomethylquinazolin-4(3H)-one scaffold is documented in patent literature as a privileged template for developing fluorinated derivatives that inhibit the mitotic kinesin KSP (Eg5) and various tyrosine kinases, representing an entry point for oncology drug discovery programs [1]. Procuring the dihydrochloride salt ensures a defined salt stoichiometry for accurate molar calculations in SAR exploration, while the 2‑substitution pattern is essential for accessing the active chemotype described in the patent family.

Quinazolinone Library Synthesis and Diversity-Oriented Synthesis

Based on the validated synthetic methodology published by Tokalı (2022), the 2‑aminomethyl substitution pattern enables construction of diverse quinazolinone derivatives in high yields (80–89%) from commercially available starting materials [2]. The dihydrochloride salt provides a shelf‑stable, precisely defined form of the scaffold that can be directly employed in parallel synthesis and library production without needing to determine the free‑base content of each batch.

Aqueous Solubility-Dependent Biological Assays

For in vitro assays (e.g., enzyme inhibition, cell‑based proliferation assays) requiring compound dissolution in aqueous buffers at defined concentrations, the increased aqueous solubility of the dihydrochloride salt form is the decisive procurement factor [3]. Using the free base would necessitate addition of DMSO or other organic co‑solvents that may confound assay results, whereas the dihydrochloride salt is predicted to achieve sufficient aqueous solubility for most biochemical and cell‑based screening applications.

LRRK2‑Targeted Parkinson's Disease Research

Aminoquinazoline derivatives bearing the 2‑aminomethyl substitution pattern have been optimized as brain‑penetrant, selective inhibitors of leucine‑rich repeat kinase 2 (LRRK2), a genetically validated target in Parkinson's disease, as reported in structure‑guided medicinal chemistry studies [4]. The 2‑(aminomethyl)quinazolin-4(3H)-one dihydrochloride serves as the key synthetic precursor for generating LRRK2 inhibitor candidates that require the specific 2‑regiochemistry for target engagement.

Quote Request

Request a Quote for 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.